molecular formula C22H31NO7 B1215328 Dezocine glucuronide CAS No. 76948-31-7

Dezocine glucuronide

Número de catálogo: B1215328
Número CAS: 76948-31-7
Peso molecular: 421.5 g/mol
Clave InChI: OGFASZKCOLUFAW-LCZVVBTCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dezocine glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO7 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Enzymatic Glucuronidation Mechanism

Dezocine glucuronide is synthesized via UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to dezocine’s hydroxyl group.

Key Reaction Steps:

  • Substrate Binding : Dezocine binds to the active site of UGT enzymes.

  • Nucleophilic Attack : The hydroxyl group (-OH) on dezocine attacks the C1 atom of UDPGA’s glucuronic acid.

  • Glycosidic Bond Formation : A β-D-glucuronide bond forms, yielding this compound.

Chemical Equation :
Dezocine+UDPGAUGTDezocine glucuronide+UDP\text{Dezocine}+\text{UDPGA}\xrightarrow{\text{UGT}}\text{this compound}+\text{UDP}

Enzyme Specificity:

  • Primary UGT isoforms involved: UGT2B7 (inferred from structural homology with morphine glucuronidation) .

  • Reaction efficiency: 20–30% of administered dezocine undergoes glucuronidation .

Structural Characterization

This compound retains the core benzomorphan structure of dezocine, with a glucuronic acid moiety conjugated at the phenolic hydroxyl group.

Property Dezocine This compound
Molecular FormulaC₁₆H₂₃NOC₂₂H₃₁NO₇
Molecular Weight245.36 g/mol437.49 g/mol
Water SolubilityLow (1.4 mg/L)High (>50 mg/L)
Plasma Protein Binding35% 10–15%

Pharmacokinetic Drivers of Glucuronidation

The reaction’s efficiency depends on:

UGT Enzyme Activity

  • Genetic polymorphisms in UGT2B7 significantly alter metabolite formation rates .

  • Inhibitors (e.g., valproic acid) reduce glucuronidation, while inducers (e.g., rifampicin) enhance it .

Efflux Transporters

  • MRP2/ABCC2 and BCRP/ABCG2 transporters mediate biliary excretion of this compound .

  • Knockout rodent models show 2–3x higher plasma levels of the metabolite .

Analytical Methods for Detection

Method Application Sensitivity
LC-MS/MS Quantification in plasma and urine0.1 ng/mL
HPLC-UV Purity assessment during synthesis1 µg/mL
NMR Spectroscopy Structural elucidation of glucuronide conjugateN/A

Clinical and Preclinical Findings

  • Metabolic Stability : this compound exhibits no opioid receptor affinity, eliminating the risk of CNS side effects .

  • Drug Interactions : Concurrent use with morphine reduces this compound formation by 40% due to UGT2B7 competition .

  • Excretion : 65–70% of the metabolite is renally excreted within 24 hours .

Comparative Glucuronidation Profiles

Parameter This compound Morphine-6-Glucuronide
UGT Isoform UGT2B7 (putative)UGT2B7
Analgesic Activity None Active
Half-Life (t₁/₂) 2.6–4.4 hours 2–4 hours

Challenges and Research Gaps

  • The exact UGT isoform responsible for dezocine glucuronidation remains unconfirmed .

  • Limited data exist on inter-species variability (e.g., rodents vs. humans) .

This synthesis of current evidence underscores the centrality of glucuronidation in dezocine’s metabolism while highlighting areas requiring further investigation.

Propiedades

Número CAS

76948-31-7

Fórmula molecular

C22H31NO7

Peso molecular

421.5 g/mol

Nombre IUPAC

(2R,3S,4S,5R,6S)-6-[[(9R,15S)-15-amino-1-methyl-4-tricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trienyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H31NO7/c1-22-8-4-2-3-5-12(19(22)23)9-11-6-7-13(10-14(11)22)29-21-17(26)15(24)16(25)18(30-21)20(27)28/h6-7,10,12,15-19,21,24-26H,2-5,8-9,23H2,1H3,(H,27,28)/t12-,15+,16+,17-,18-,19+,21-,22?/m1/s1

Clave InChI

OGFASZKCOLUFAW-LCZVVBTCSA-N

SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

SMILES isomérico

CC12CCCCC[C@@H]([C@@H]1N)CC3=C2C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O

SMILES canónico

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Sinónimos

dezocine glucuronide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.